molecular formula C7H8FN5O B153695 7-(2'-Fluoroethyl)guanine CAS No. 125973-91-3

7-(2'-Fluoroethyl)guanine

Cat. No. B153695
CAS RN: 125973-91-3
M. Wt: 197.17 g/mol
InChI Key: GFUOKMKKHLGCAB-UHFFFAOYSA-N
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Description

7-(2'-Fluoroethyl)guanine, also known as F-ara-G, is a synthetic analog of the naturally occurring nucleoside guanine. It has been widely studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. In

Scientific Research Applications

7-(2'-Fluoroethyl)guanine has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, 7-(2'-Fluoroethyl)guanine has been investigated for its use in combination therapy with other chemotherapeutic agents.

Mechanism of Action

7-(2'-Fluoroethyl)guanine exerts its cytotoxic effects by inhibiting DNA synthesis through incorporation into the DNA molecule. Once incorporated, 7-(2'-Fluoroethyl)guanine acts as a chain terminator, preventing further DNA synthesis. In addition, 7-(2'-Fluoroethyl)guanine induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
7-(2'-Fluoroethyl)guanine has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. In addition, 7-(2'-Fluoroethyl)guanine has been shown to induce oxidative stress and alter cellular metabolism.

Advantages and Limitations for Lab Experiments

7-(2'-Fluoroethyl)guanine has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, 7-(2'-Fluoroethyl)guanine also has some limitations. It is highly toxic and requires careful handling in the lab. In addition, its mechanism of action is not fully understood, which can make interpretation of experimental results challenging.

Future Directions

There are a number of future directions for research on 7-(2'-Fluoroethyl)guanine. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. In addition, there is ongoing research on the use of 7-(2'-Fluoroethyl)guanine in combination therapy with other chemotherapeutic agents. Finally, there is interest in exploring the use of 7-(2'-Fluoroethyl)guanine in other areas of medicine, such as antiviral therapy.

Synthesis Methods

7-(2'-Fluoroethyl)guanine can be synthesized through a multistep process starting with the reaction of guanine with ethylene oxide to form 2'-hydroxyethylguanine. This intermediate is then reacted with hydrogen fluoride and acetic anhydride to produce 2'-fluoroethylguanine. Finally, 7-bromo-6-fluoro-9-(2'-hydroxyethyl)purine is reacted with 2'-fluoroethylguanine in the presence of silver oxide to yield 7-(2'-Fluoroethyl)guanine.

properties

CAS RN

125973-91-3

Product Name

7-(2'-Fluoroethyl)guanine

Molecular Formula

C7H8FN5O

Molecular Weight

197.17 g/mol

IUPAC Name

2-amino-7-(2-fluoroethyl)-1H-purin-6-one

InChI

InChI=1S/C7H8FN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)

InChI Key

GFUOKMKKHLGCAB-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CCF)C(=O)N=C(N2)N

SMILES

C1=NC2=C(N1CCF)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1CCF)C(=O)N=C(N2)N

synonyms

7-(2'-fluoroethyl)guanine

Origin of Product

United States

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